molecular formula C23H21N3O4 B2480736 Ethyl 4-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate CAS No. 1009278-41-4

Ethyl 4-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate

Cat. No.: B2480736
CAS No.: 1009278-41-4
M. Wt: 403.438
InChI Key: BOSOHOVKQGPRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Ethyl 4-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}benzoate” has a molecular weight of 403.44 and a molecular formula of C23 H21 N3 O4 . It is a racemic mixture .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCOC(c1ccc(cc1)NC(CC1C(Nc2cccc3cccc(c23)N1)=O)=O)=O . This notation provides a way to represent the structure using ASCII strings.


Physical and Chemical Properties Analysis

The compound has a logP value of 4.1253 and a logD value of 4.1247 . These values give an indication of the compound’s lipophilicity, which can influence its absorption and distribution within the body. The logSw value is -4.5877 , indicating its solubility in water.

Properties

IUPAC Name

ethyl 4-[[2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-2-30-23(29)15-9-11-16(12-10-15)24-20(27)13-19-22(28)26-18-8-4-6-14-5-3-7-17(25-19)21(14)18/h3-12,19,25H,2,13H2,1H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSOHOVKQGPRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC4=C3C(=CC=C4)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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